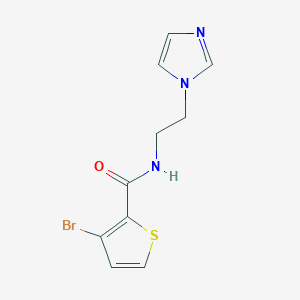
n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide: is a compound that features an imidazole ring, a bromothiophene moiety, and a carboxamide group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of glyoxal and ammonia to form the imidazole ring, followed by subsequent reactions to introduce the bromothiophene and carboxamide functionalities .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize catalysts and specific reaction conditions to ensure efficient production. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The bromothiophene moiety can be reduced to form thiophene derivatives.
Substitution: The bromine atom in the bromothiophene can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The imidazole ring is known for its biological activity, and the presence of the bromothiophene moiety can enhance its efficacy .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also used in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The bromothiophene moiety can interact with biological membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness: n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide is unique due to the presence of the bromothiophene moiety, which can enhance its biological activity and provide additional functionalization options. This makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C10H10BrN3OS |
|---|---|
Peso molecular |
300.18 g/mol |
Nombre IUPAC |
3-bromo-N-(2-imidazol-1-ylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H10BrN3OS/c11-8-1-6-16-9(8)10(15)13-3-5-14-4-2-12-7-14/h1-2,4,6-7H,3,5H2,(H,13,15) |
Clave InChI |
YDDLGVKELMWAGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1Br)C(=O)NCCN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


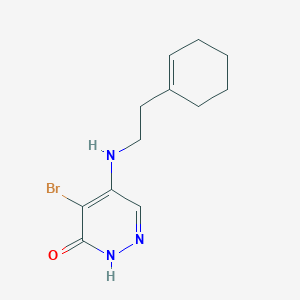
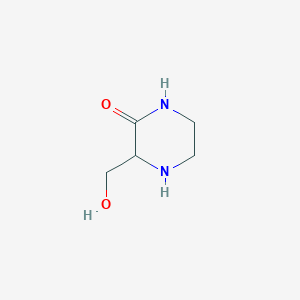
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide](/img/structure/B14898300.png)
![2-(7,7-Difluorospiro[3.5]nonan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14898309.png)
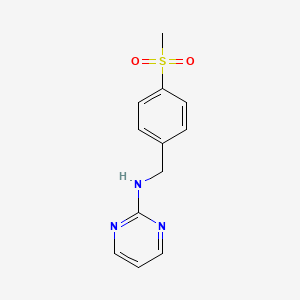
![6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14898323.png)
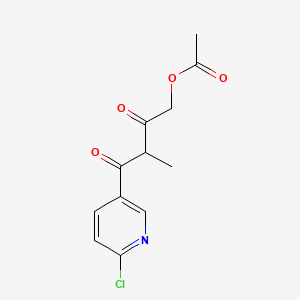




![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)

![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)
